molecular formula C16H24N6O3S B14166607 N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide CAS No. 123708-64-5

N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide

Cat. No.: B14166607
CAS No.: 123708-64-5
M. Wt: 380.5 g/mol
InChI Key: VTDJEQJMKHXMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a sulfonamide group attached to a methylbenzene ring. Its chemical properties make it a valuable reagent in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(dimethylamino)ethylamine to form an intermediate. This intermediate is then reacted with 4,6-bis(dimethylamino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where the dimethylamino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the sulfonamide group can interact with enzymes, potentially inhibiting their activity. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-dimethylaminoethyl)ether: Known for its use as an amine catalyst in various chemical reactions.

    2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with applications in herbicides and pharmaceuticals.

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of sulfonamide compounds.

Uniqueness

N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide stands out due to its combination of a triazine ring and a sulfonamide group, providing unique reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

123708-64-5

Molecular Formula

C16H24N6O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H24N6O3S/c1-12-6-8-13(9-7-12)26(23,24)17-10-11-25-16-19-14(21(2)3)18-15(20-16)22(4)5/h6-9,17H,10-11H2,1-5H3

InChI Key

VTDJEQJMKHXMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC(=NC(=N2)N(C)C)N(C)C

solubility

52.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.